molecular formula C4H6N4O B1664886 5-Aminoimidazole-4-carboxamide CAS No. 360-97-4

5-Aminoimidazole-4-carboxamide

Cat. No. B1664886
CAS RN: 360-97-4
M. Wt: 126.12 g/mol
InChI Key: DVNYTAVYBRSTGK-UHFFFAOYSA-N
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Description

5-Aminoimidazole-4-carboxamide (also known as AICA) is a heterocyclic compound and an intermediate in the generation of inosine monophosphate . It is also an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity .


Synthesis Analysis

5-Aminoimidazole-4-carboxamide has been used in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines . It has also been shown to induce differentiation in monocytic cell lines by activating the ATR/Chk1 via pyrimidine depletion .


Molecular Structure Analysis

The molecular structure of 5-Aminoimidazole-4-carboxamide is characterized by an imidazole group, which is a key chemical motif present in several types of biomolecules . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .


Chemical Reactions Analysis

The imidazole group in 5-Aminoimidazole-4-carboxamide is synthesized by different, non-homologous enzymes . This phenomenon can be understood as a case of functional molecular convergence .


Physical And Chemical Properties Analysis

5-Aminoimidazole-4-carboxamide is a powder with a melting point of 250-252 °C (dec.) (lit.) and is soluble in water at 50 mg/mL, clear, light yellow .

Scientific Research Applications

1. Application in Acute Myeloid Leukemia Treatment

  • Methods of Application: In the study, bone marrow samples were obtained from 35 patients and leukemia blasts were cultured ex vivo. The cell viability was assessed by MTT assay and AML cell differentiation was determined by flow cytometry and morphological analyses .
  • Results: AICAr was capable of triggering differentiation in samples of bone marrow blasts cultured ex vivo that were resistant to All-trans retinoic acid (ATRA). AICAr-induced differentiation correlates with proliferation and sensitivity to Dihydroorotate dehydrogenase (DHODH) inhibition .

2. Application as AMPK Activator

  • Summary of Application: AICAr is widely used as a pharmacological modulator of AMP-activated protein kinase (AMPK) activity. It has been used to dissect signaling pathways regulated by protein kinase C .
  • Methods of Application: The compound is administered to intact cells, causing AICA ribonucleotide to accumulate inside the cell .
  • Results: Numerous effects of AICAr, previously attributed to AMPK activation, have been found to be AMPK-independent. This has implications for the interpretation of AICAr-based studies in the context of understanding AMPK signaling pathway .

3. Application in Ophthalmology

  • Summary of Application: AICAr has been reported to have anti-inflammatory effects in disease states including ischemia and reperfusion heart injury, acute lung injury, and some autoimmune diseases. In ophthalmological practice, intraperitoneal AICAR injections have been shown to suppress uveitis-related intraocular inflammation and increase tear secretion volume in mice .
  • Methods of Application: The study involved the administration of intraperitoneal AICAR injections .
  • Results: The injections were found to suppress uveitis-related intraocular inflammation and increase tear secretion volume in mice .

4. Application in AMPK Research

  • Summary of Application: AICAr is one of the most commonly used pharmacological modulators of AMPK activity. It has been used in many studies focusing on AMPK biology, both in the physiological regulation of metabolism and in cancer pathogenesis .
  • Methods of Application: AICAr is administered to intact cells, causing AICA ribonucleotide to accumulate inside the cell .
  • Results: Numerous effects of AICAr, previously attributed to AMPK activation, have been found to be AMPK-independent. This has implications for the interpretation of AICAr-based studies in the context of understanding AMPK signaling pathway .

5. Application in Purine Biosynthesis

  • Summary of Application: Pyrazofurin, a C-nucleoside which inhibits pyrimidine biosynthesis, has a structural resemblance to AICAr, a nucleotide intermediate in the biosynthesis of purines .
  • Methods of Application: The study involved the administration of Pyrazofurin, which inhibited AICAR formyltransferase in rat liver supernatants .
  • Results: The inhibition of AICAR formyltransferase in vivo resulted in a buildup of AICAR and a subsequent increase in the urinary excretion of 5-aminoimidazole-4-carboxamide (AIC), which is the normal urinary degradation product of AICAR .

6. Application in Anti-Fatigue

  • Summary of Application: AICAr has been shown to have anti-fatigue effects by activating AMP-activated protein kinase (AMPK) .
  • Methods of Application: The study involved the synthesis of six AICAr derivatives with substitutions at the ribose hydroxyl positions .
  • Results: These derivatives were evaluated as anti-fatigue agents .

4. Application in AMPK Research

  • Summary of Application: AICAr is one of the most commonly used pharmacological modulators of AMPK activity. It has been used in many studies focusing on AMPK biology, both in the physiological regulation of metabolism and in cancer pathogenesis .
  • Methods of Application: AICAr is administered to intact cells, causing AICA ribonucleotide to accumulate inside the cell .
  • Results: Numerous effects of AICAr, previously attributed to AMPK activation, have been found to be AMPK-independent. This has implications for the interpretation of AICAr-based studies in the context of understanding AMPK signaling pathway .

5. Application in Purine Biosynthesis

  • Summary of Application: Pyrazofurin, a C-nucleoside which inhibits pyrimidine biosynthesis, has a structural resemblance to AICAr, a nucleotide intermediate in the biosynthesis of purines .
  • Methods of Application: The study involved the administration of Pyrazofurin, which inhibited AICAR formyltransferase in rat liver supernatants .
  • Results: The inhibition of AICAR formyltransferase in vivo resulted in a buildup of AICAR and a subsequent increase in the urinary excretion of 5-aminoimidazole-4-carboxamide (AIC), which is the normal urinary degradation product of AICAR .

6. Application in Anti-Fatigue

  • Summary of Application: AICAr has been shown to have anti-fatigue effects by activating AMP-activated protein kinase (AMPK) .
  • Methods of Application: The study involved the synthesis of six AICAr derivatives with substitutions at the ribose hydroxyl positions .
  • Results: These derivatives were evaluated as anti-fatigue agents .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

5-Aminoimidazole-4-carboxamide has been used clinically to treat and protect against cardiac ischemic injury . It has also been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . The activation of AMPK is an attractive strategy to enhance glucose transport through increased cell surface GLUT4 content in insulin-resistant skeletal muscle .

properties

IUPAC Name

4-amino-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6N4O/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNYTAVYBRSTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6N4O
Source PubChem
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DSSTOX Substance ID

DTXSID8059891
Record name 5-Aminoimidazole-4-carboxamide
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Molecular Weight

126.12 g/mol
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Physical Description

Solid
Record name 5-Aminoimidazole-4-carboxamide
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Solubility

>18.9 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Aminoimidazole-4-carboxamide

CAS RN

360-97-4
Record name 5-Aminoimidazole-4-carboxamide
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Record name Aminoimidazole carboxamide
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Record name 1H-Imidazole-4-carboxamide, 5-amino-
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Record name 4-AMINO-5-IMIDAZOLE CARBOXAMIDE
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Record name 5-Aminoimidazole-4-carboxamide
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Water (50 ml) and an aqueous solution of 25% NaOH (43.0 g) were added to 8 g of N-(2-amino-1,2-dicyanovinyl) formamidine (hereinafter abbreviated as AMD), and reacted under reflux for 2 hours. This aqueous solution was cooled to room temperature or below and adjusted the pH to 7 by adding 35% hydrochloric acid. The reaction solution was concentrated and exsiccated under reduced pressure followed by adding ethanol, and subsequently insoluble sodium chloride was filtrated and removed. The filtrate was treated with activated carbon and then concentrated to afford an ethanol solution of AICA. To lower the pH to 3 or less, 35% hydrochloric acid was added to this, cooled to 10° C. or less, and subsequently generated crystal was filtrated. This crystal was dried to yield 8.1 g of 4(5)-aminoimidazole-5-carboxamide (hereinafter abbreviated as AICA) hydrochloride (yield: 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,200
Citations
JM Corton, JG Gillespie, SA Hawley… - European journal of …, 1995 - Wiley Online Library
… Incubation of rat hepatocytes with 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) results in accumulation of the monophosphorylated derivative (5-aminoimidazole-4-…
Number of citations: 462 febs.onlinelibrary.wiley.com
PA Lochhead, IP Salt, KS Walker, DG Hardie… - Diabetes, 2000 - Am Diabetes Assoc
… We demonstrate here that treatment of hepatoma cells with 5-aminoimidazole-4-carboxamide riboside (AICAR), an agent that activates AMP-activated protein kinase (AMPK), mimics …
Number of citations: 520 diabetesjournals.org
JFP Wojtaszewski, SB Jørgensen, Y Hellsten… - Diabetes, 2002 - Am Diabetes Assoc
… artificially activated by 5-aminoimidazole-4-carboxamide (AICA)-… adenosine analog 5-aminoimidazole-4-carboxamide (AICA)- … to form 5-aminoimidazole-4-carboxamide ribonucleotide (…
Number of citations: 321 diabetesjournals.org
R Bergeron, SF Previs, GW Cline, P Perret… - Diabetes, 2001 - Am Diabetes Assoc
Activation of AMP-activated protein kinase (AMPK) with 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAR) increases glucose transport in skeletal muscle via an insulin-…
Number of citations: 413 diabetesjournals.org
M Garcia-Gil, R Pesi, S Perna, S Allegrini… - Neuroscience, 2003 - Elsevier
5′-Aminoimidazole-4-carboxamide riboside (AICA riboside) has been previously shown to be toxic to two neuronal cell models [Neuroreport 11 (2000) 1827]. In this paper we …
Number of citations: 136 www.sciencedirect.com
XM Song, M Fiedler, D Galuska, JW Ryder… - Diabetologia, 2002 - Springer
… 1 week of daily injections, 5-aminoimidazole-4-carboxamide … not corrected by 5-aminoimidazole4-carboxamide ribonucleoside … The 5-aminoimidazole-4carboxamide ribonucleoside …
Number of citations: 234 link.springer.com
N Nath, S Giri, R Prasad, ML Salem… - The Journal of …, 2005 - journals.aai.org
… activated protein kinase activator, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR)… 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) has been studied extensively as …
Number of citations: 163 journals.aai.org
R Rattan, S Giri, AK Singh, I Singh - Journal of Biological Chemistry, 2005 - ASBMB
5-Aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR) is widely used as an AMP-kinase activator, which regulates energy homeostasis and response to metabolic stress. Here…
Number of citations: 409 www.jbc.org
ES Buhl, N Jessen, O Schmitz, SB Pedersen… - Diabetes, 2001 - Am Diabetes Assoc
Recent studies have demonstrated that chronic administration of AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), an activator of the AMP-activated protein kinase, …
Number of citations: 224 diabetesjournals.org
J Walker, HB Jijon, H Diaz, P Salehi… - Biochemical …, 2005 - portlandpress.com
… [ 3 H]3-O-methyl glucose fluxes were measured in murine jejunum in the presence and absence of the AMPK activators AICAR (5-aminoimidazole-4-carboxamide riboside) and …
Number of citations: 173 portlandpress.com

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